Cas no 1197586-58-5 (6-chloro-N-({5H,6H,7H-pyrrolo2,1-c1,2,4triazol-3-yl}methyl)pyridine-3-carboxamide)

6-chloro-N-({5H,6H,7H-pyrrolo2,1-c1,2,4triazol-3-yl}methyl)pyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- EN300-26614125
- AKOS033857564
- Z229838738
- 6-chloro-N-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)pyridine-3-carboxamide
- 1197586-58-5
- 6-chloro-N-({5H,6H,7H-pyrrolo2,1-c1,2,4triazol-3-yl}methyl)pyridine-3-carboxamide
-
- インチ: 1S/C12H12ClN5O/c13-9-4-3-8(6-14-9)12(19)15-7-11-17-16-10-2-1-5-18(10)11/h3-4,6H,1-2,5,7H2,(H,15,19)
- InChIKey: RCDSEPGGXXGJDH-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=N1)C(NCC1=NN=C2CCCN21)=O
計算された属性
- 精确分子量: 277.0730377g/mol
- 同位素质量: 277.0730377g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 3
- 複雑さ: 342
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.5
- トポロジー分子極性表面積: 72.7Ų
6-chloro-N-({5H,6H,7H-pyrrolo2,1-c1,2,4triazol-3-yl}methyl)pyridine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26614125-1g |
6-chloro-N-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)pyridine-3-carboxamide |
1197586-58-5 | 90% | 1g |
$1057.0 | 2023-09-12 | |
Enamine | EN300-26614125-2.5g |
6-chloro-N-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)pyridine-3-carboxamide |
1197586-58-5 | 90% | 2.5g |
$2071.0 | 2023-09-12 | |
Enamine | EN300-26614125-10g |
6-chloro-N-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)pyridine-3-carboxamide |
1197586-58-5 | 90% | 10g |
$4545.0 | 2023-09-12 | |
Enamine | EN300-26614125-0.25g |
6-chloro-N-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)pyridine-3-carboxamide |
1197586-58-5 | 90% | 0.25g |
$972.0 | 2023-09-12 | |
Enamine | EN300-26614125-0.1g |
6-chloro-N-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)pyridine-3-carboxamide |
1197586-58-5 | 90% | 0.1g |
$930.0 | 2023-09-12 | |
Enamine | EN300-26614125-0.05g |
6-chloro-N-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)pyridine-3-carboxamide |
1197586-58-5 | 90% | 0.05g |
$888.0 | 2023-09-12 | |
Enamine | EN300-26614125-5g |
6-chloro-N-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)pyridine-3-carboxamide |
1197586-58-5 | 90% | 5g |
$3065.0 | 2023-09-12 | |
Enamine | EN300-26614125-0.5g |
6-chloro-N-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)pyridine-3-carboxamide |
1197586-58-5 | 90% | 0.5g |
$1014.0 | 2023-09-12 |
6-chloro-N-({5H,6H,7H-pyrrolo2,1-c1,2,4triazol-3-yl}methyl)pyridine-3-carboxamide 関連文献
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
6-chloro-N-({5H,6H,7H-pyrrolo2,1-c1,2,4triazol-3-yl}methyl)pyridine-3-carboxamideに関する追加情報
6-Chloro-N-({5H,6H,7H-Pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)pyridine-3-carboxamide: A Comprehensive Overview
The compound 6-chloro-N-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)pyridine-3-carboxamide, identified by the CAS number 1197586-58-5, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention in recent years due to its unique structural features and promising biological activities. The molecule consists of a pyridine ring substituted with a chlorine atom at position 6 and a carboxamide group at position 3. The carboxamide group is further connected to a pyrrolo[2,1-c][1,2,4]triazole moiety via a methylene bridge. This combination of functional groups and heterocyclic systems contributes to its diverse chemical properties.
Recent studies have highlighted the importance of heterocyclic compounds like pyrrolo[2,1-c][1,2,4]triazole in drug discovery. These systems are known for their ability to interact with various biological targets due to their rigid structures and potential for hydrogen bonding. The presence of the pyridine ring in this compound adds electron-withdrawing properties that can enhance the molecule's stability and reactivity. The chlorine substituent at position 6 further modulates the electronic environment of the pyridine ring, potentially influencing its interaction with biological systems.
The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution reactions and coupling reactions. Researchers have explored various strategies to optimize the synthesis of similar compounds by employing different catalysts and reaction conditions. For instance, the use of palladium catalysts in cross-coupling reactions has been shown to improve yields and selectivity in constructing such complex molecules.
In terms of biological activity, this compound has been studied for its potential as an anti-tumor agent. Preclinical studies have demonstrated that it exhibits selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. This selectivity is attributed to its ability to target specific signaling pathways involved in cancer progression. Additionally, recent research has explored its potential as an anti-viral agent due to its ability to inhibit key viral enzymes.
The pharmacokinetic properties of this compound are also under investigation. Initial studies suggest that it has moderate bioavailability when administered orally in animal models. However, further research is needed to optimize its pharmacokinetic profile for clinical applications. The stability of the compound under physiological conditions is another critical factor being evaluated.
In conclusion, the compound 6-chloro-N-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)pyridine-3-carboxamide represents a promising candidate for drug development due to its unique structure and diverse biological activities. Continued research into its synthesis optimization and biological effects will be essential for unlocking its full potential in therapeutic applications.
1197586-58-5 (6-chloro-N-({5H,6H,7H-pyrrolo2,1-c1,2,4triazol-3-yl}methyl)pyridine-3-carboxamide) Related Products
- 566158-79-0(2-(2-methylpyridin-4-yl)propan-2-amine)
- 1305323-10-7(Methyl 6-methoxy-1H-benzimidazole-4-carboxylate)
- 1261747-16-3(3-(Difluoromethoxy)-5-hydroxytoluene)
- 2137555-72-5(1-(4-bromo-1,2-thiazol-5-yl)methyl-1H-pyrazol-4-amine)
- 1341054-58-7(4-(5-chlorothiophen-2-yl)butanal)
- 2171945-96-1(N-ethyl-4-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide)
- 881444-18-4(N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide)
- 2137065-46-2((2R,4r,6S)-2,6-dimethyl-N-(propan-2-yl)oxane-4-carboxamide)
- 2680762-02-9(5-2-(2,2,2-trifluoroacetamido)ethyl-1,2-oxazole-3-carboxylic acid)
- 860789-63-5(N-(E)-1,2-Dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl-4-fluorobenzenecarboxamide)




